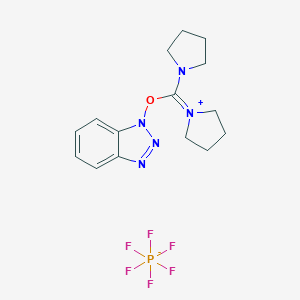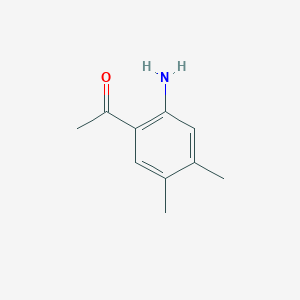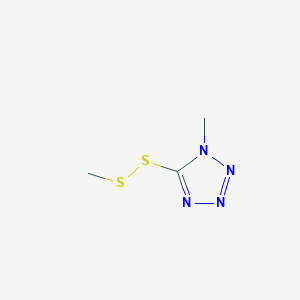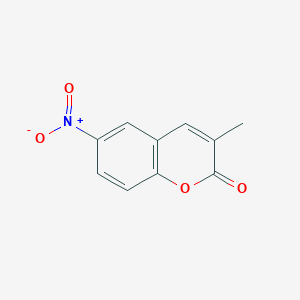![molecular formula C21H32O4 B011888 methyl (1S,4S,9S,10R,13R,14R)-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate CAS No. 106019-61-8](/img/structure/B11888.png)
methyl (1S,4S,9S,10R,13R,14R)-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a secondary metabolite found in certain marine sponges, particularly those in the family Darwinellidae . This compound is part of a larger group of diterpenes that are known for their diverse biological activities and complex chemical structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dendrillol 3 involves several steps, starting from chiral (+)-podocarp-8(14)-en-13-one. The enantioselective synthesis of this compound has been described, highlighting the importance of chiral intermediates and specific reaction conditions to achieve the desired stereochemistry . The key steps include the formation of the spongian diterpene skeleton and subsequent functionalization to introduce the methanoxymethano and carboxylic acid methyl ester groups.
Industrial Production Methods
While specific industrial production methods for Dendrillol 3 are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include the use of efficient catalysts, high-yielding reactions, and scalable purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Dendrillol 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or alkanes. Substitution reactions could introduce new functional groups like halides or amines.
Scientific Research Applications
Dendrillol 3 has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of spongian diterpenes.
Biology: The compound’s biological activity makes it a subject of interest in studies on marine natural products and their ecological roles.
Industry: The compound’s unique structure and properties make it a candidate for developing new materials or chemical processes.
Mechanism of Action
The mechanism of action of Dendrillol 3 involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through modulation of cellular signaling pathways and interactions with enzymes or receptors. These interactions can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Dendrillol 3 is part of a group of spongian diterpenes, which include compounds like dendrillol-1, dendrillol-2, and dendrillol-4 Compared to these similar compounds, Dendrillol 3 has unique structural features, such as the methanoxymethano group and the specific configuration of its carboxylic acid methyl ester
Conclusion
Dendrillol 3 is a fascinating compound with a complex structure and diverse biological activities. Its synthesis, chemical reactivity, and potential applications make it a valuable subject of study in various scientific fields. Further research into its mechanism of action and comparison with similar compounds will continue to uncover its full potential and unique properties.
Properties
CAS No. |
106019-61-8 |
|---|---|
Molecular Formula |
C21H32O4 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
methyl (1S,4S,9S,10R,13R,14R)-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate |
InChI |
InChI=1S/C21H32O4/c1-19(2)9-5-10-20(3)14(19)8-11-21-12-25-18(23)16(21)13(17(22)24-4)6-7-15(20)21/h13-16H,5-12H2,1-4H3/t13-,14+,15-,16+,20+,21+/m1/s1 |
InChI Key |
NDSKJQVANFOGQV-QYIRSJDHSA-N |
SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3C(=O)OC4)C(=O)OC)C)C |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@]34[C@@H]2CC[C@H]([C@H]3C(=O)OC4)C(=O)OC)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3C(=O)OC4)C(=O)OC)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11825.png)




![4-Methylthieno[2,3-d]pyrimidine](/img/structure/B11840.png)
